molecular formula C32H34FN3O6S B2436607 N-(3,4-dimethoxyphenethyl)-6-(6-((2-fluorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide CAS No. 688061-49-6

N-(3,4-dimethoxyphenethyl)-6-(6-((2-fluorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide

Cat. No. B2436607
CAS RN: 688061-49-6
M. Wt: 607.7
InChI Key: YERDLMPFBUBBRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxyphenethyl)-6-(6-((2-fluorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide is a useful research compound. Its molecular formula is C32H34FN3O6S and its molecular weight is 607.7. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethoxyphenethyl)-6-(6-((2-fluorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethoxyphenethyl)-6-(6-((2-fluorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Quinazoline Derivatives in Antitumor Activities

Quinazoline derivatives, closely related to the compound , have been widely studied for their antitumor properties. For instance, some novel 3-benzyl-4(3H)quinazolinone analogues have demonstrated significant in vitro antitumor activity (Al-Suwaidan et al., 2016). Additionally, quinazolin-4-one derivatives have been identified as selective histone deacetylase-6 inhibitors, potentially beneficial for Alzheimer's disease treatment (Yu et al., 2013).

Synthesis and Antibacterial Applications

Quinazoline compounds have also been synthesized and evaluated for antibacterial activities. A study synthesized novel quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety and evaluated their antimicrobial activities, showing some compounds with good antimicrobial activities (Yan et al., 2016).

Antiviral Applications

In the realm of antiviral research, novel 2,3-disubstituted quinazolin-4(3H)-ones synthesized using microwave techniques were screened for antiviral activity against various respiratory and biodefense viruses (Selvam et al., 2007). This study highlights the potential of quinazoline derivatives in developing antiviral agents.

Applications in Apoptosis Induction

Quinazoline derivatives have been evaluated for pro-apoptotic activity. A study on 4-anilinoquinazoline derivatives revealed their ability to induce apoptosis in cancer cells by upregulating Bax and activating poly(ADP-ribose) phosphatase (Devegowda et al., 2016).

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-[6-[(2-fluorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34FN3O6S/c1-39-26-12-11-21(16-27(26)40-2)13-14-34-30(37)10-4-3-7-15-36-31(38)23-17-28-29(42-20-41-28)18-25(23)35-32(36)43-19-22-8-5-6-9-24(22)33/h5-6,8-9,11-12,16-18H,3-4,7,10,13-15,19-20H2,1-2H3,(H,34,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YERDLMPFBUBBRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3N=C2SCC5=CC=CC=C5F)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

607.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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